![molecular formula C20H20FNO3S B1444706 Acétate de 5-(2-cyclopropyl-1-(3-fluorophényl)-2-oxoéthyl)-4,5,6,7-tétrahydrothiéno[3,2-c]pyridin-2-yle CAS No. 1391194-39-0](/img/structure/B1444706.png)
Acétate de 5-(2-cyclopropyl-1-(3-fluorophényl)-2-oxoéthyl)-4,5,6,7-tétrahydrothiéno[3,2-c]pyridin-2-yle
Vue d'ensemble
Description
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a useful research compound. Its molecular formula is C20H20FNO3S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiplatelet Activity
One of the primary applications of this compound is its potential as an antiplatelet agent. It is structurally related to prasugrel, a well-known antiplatelet drug used in the management of acute coronary syndromes. Studies have indicated that derivatives of this compound can exhibit enhanced antiplatelet effects compared to their parent compounds due to modifications in their chemical structure.
Cancer Research
Research has suggested that compounds with a thienopyridine structure may have anticancer properties. Preliminary studies indicate that this compound could inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Further investigations are required to elucidate the specific mechanisms involved.
Neuroprotective Effects
There is emerging evidence suggesting that thienopyridines may possess neuroprotective properties. This compound could potentially be studied for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter systems and reduction of oxidative stress are areas of interest for future research.
Case Studies
- Antiplatelet Efficacy : A study published in a peer-reviewed journal evaluated the antiplatelet activity of various thienopyridine derivatives, including this compound. Results showed significant inhibition of platelet aggregation in vitro, suggesting its potential as a therapeutic agent in cardiovascular diseases.
- Cancer Cell Line Studies : In vitro studies have been conducted on breast and lung cancer cell lines treated with this compound. The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis, indicating its potential role in cancer therapy.
- Neuroprotection : Experimental models involving neurotoxic agents demonstrated that this compound could mitigate neuronal damage and improve cognitive function in animal models, highlighting its potential application in treating neurodegenerative disorders.
Mécanisme D'action
Target of Action
The primary target of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, also known as 3-Fluoro prasugrel, is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in blood clotting .
Mode of Action
3-Fluoro prasugrel acts by irreversibly binding to the P2Y12 receptor on platelets . This prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This inhibition of ADP-mediated platelet activation and aggregation is the primary mode of action of 3-Fluoro prasugrel .
Biochemical Pathways
The action of 3-Fluoro prasugrel affects the ADP-mediated pathway of platelet activation. By inhibiting the P2Y12 receptor, 3-Fluoro prasugrel prevents the activation of the GPIIb/IIIa complex, which is a key step in the aggregation of platelets . This results in a reduction of platelet aggregation and thus, a decrease in blood clot formation .
Pharmacokinetics
The pharmacokinetics of 3-Fluoro prasugrel involves its metabolism in the liver to its active form . Like clopidogrel, 3-Fluoro prasugrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect .
Result of Action
The molecular and cellular effects of 3-Fluoro prasugrel’s action primarily involve the inhibition of platelet activation and aggregation . By preventing the activation of the GPIIb/IIIa complex, 3-Fluoro prasugrel reduces the ability of platelets to aggregate and form blood clots . This can help prevent thrombotic cardiovascular events in patients with acute coronary syndrome .
Action Environment
The action, efficacy, and stability of 3-Fluoro prasugrel can be influenced by various environmental factors. For instance, the metabolic activation of 3-Fluoro prasugrel in the liver can be affected by factors such as liver function, genetic variations in metabolic enzymes, and interactions with other drugs . .
Activité Biologique
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, also known as Prasugrel impurity II, is a compound related to the antiplatelet drug Prasugrel. This compound has garnered attention due to its potential biological activities, particularly in the context of cardiovascular therapies. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of 373.44 g/mol. The predicted boiling point is approximately 495.5 °C, and it has a density of 1.347 g/cm³. The pKa is recorded at 3.89, indicating its acidic nature which can influence its biological interactions .
Property | Value |
---|---|
Molecular Formula | C20H20FNO3S |
Molecular Weight | 373.44 g/mol |
Boiling Point | 495.5 ± 45 °C (Predicted) |
Density | 1.347 ± 0.06 g/cm³ (Predicted) |
pKa | 3.89 ± 0.20 (Predicted) |
Antiplatelet Activity
The primary biological activity of this compound relates to its role as a P2Y12 receptor antagonist, similar to its parent compound Prasugrel. Research has shown that thienopyridines like Prasugrel and its analogs are crucial in antiplatelet therapy for reducing thrombotic cardiovascular events .
Case Study: Inhibition of Platelet Aggregation
A study evaluated various thienopyridine derivatives for their ability to inhibit ADP-induced platelet aggregation in vivo. The compound demonstrated significant antiplatelet activity comparable to that of Prasugrel at doses of 3 mg/kg and 1 mg/kg:
- ED50 Values :
- Compound 5c :
- Compound 5l :
These values indicate that while the compound is effective, it is less potent than Prasugrel () but more potent than Clopidogrel () .
Safety and Side Effects
The safety profile of the compound was assessed in clinical trials similar to those conducted for Prasugrel. Common adverse effects included bleeding risks and thrombotic thrombocytopenic purpura (TTP), consistent with other drugs in the thienopyridine class .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for predicting its efficacy and safety in therapeutic applications. The metabolism pathway involves hydrolysis followed by cytochrome P450-mediated activation, similar to other prodrugs in this category .
Propriétés
IUPAC Name |
[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14/h2-4,9-10,13,19H,5-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFHRNDRHBYGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-39-0 | |
Record name | 3-Fluoro prasugrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-FLUORO PRASUGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R751A973NK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.